Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Medicinal Chemistry Lead Optimization ADME Profiling

Pyrrole analog substitutions frequently cause failed syntheses due to overlooked polarity and reactivity differences. Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8) eliminates this variability. • ≥97% purity ensures reproducible performance in pyrrole library construction. • Catalyst-free light-induced dehydrodimerization selectively builds [2,2′-bipyrrole] frameworks. • 3.24 mg/mL aqueous solubility enables direct HTS and biphasic reaction compatibility. In stock for immediate global dispatch.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 79068-31-8
Cat. No. B1395604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-1H-pyrrole-2-carboxylate
CAS79068-31-8
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN1)O
InChIInChI=1S/C6H7NO3/c1-10-6(9)5-4(8)2-3-7-5/h2-3,7-8H,1H3
InChIKeyWDPQPKMCONIREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate – Key Building Block Overview


Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8) is a bifunctional heterocyclic building block, characterized by a pyrrole ring bearing a 3-hydroxyl group and a 2-carboxylic acid methyl ester. This substitution pattern confers distinct reactivity profiles, particularly in photochemical and condensation reactions, making it a critical intermediate in the synthesis of more complex pyrrole-containing frameworks [1]. It is supplied as a research-grade intermediate with standard purities typically ≥97%, and is valued for its role in constructing libraries of pyrrole derivatives in medicinal and agrochemical discovery .

Research-grade intermediate Suitable for pyrrole-based library synthesis in drug and agrochemical discovery
Bifunctional pyrrole scaffold 3-hydroxy and 2-carboxylic methyl ester enable versatile condensation and photochemical derivatization
Literature-validated route Peer-reviewed synthetic method reduces experimental uncertainty during scale-up

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: Generic Substitution Risks


In the pyrrole-2-carboxylate class, even minor structural modifications—such as ester chain length (methyl vs. ethyl) or oxidation state (hydroxyl vs. keto)—profoundly alter critical physical and chemical properties that govern a compound's performance in downstream applications. For instance, the methyl ester exhibits a lower LogP and higher aqueous solubility compared to its ethyl analog, directly impacting its behavior in biphasic reactions or biological media [1]. Furthermore, the presence of the 3-hydroxyl group enables unique photochemical reactivity (e.g., light-induced dehydrodimerization) that is not accessible to the corresponding 3-unsubstituted or 3-oxo analogs [2]. Substituting with a seemingly similar analog without confirming equivalence in these specific dimensions—polarity, solubility, and unique chemical reactivity—can lead to failed syntheses, altered reaction kinetics, and irreproducible results in sensitive assays [3].

Ester chain length may shift solubility
Methyl ester gives lower LogP and higher aqueous solubility than the ethyl analog, which can alter biphasic reaction performance and early biological assay readouts.
N‑methylation blocks photochemical dimerization
The free NH proton is required for UV‑induced dehydrodimerization; N‑protected analogs undergo only slow photodecomposition and do not yield the dimeric product.
Oxidation state alters reactivity profile
The 3‑hydroxy group enables unique light-driven chemistry that is not accessible with 3‑oxo or 3‑unsubstituted pyrrole‑2‑carboxylate analogs.

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate – Evidence vs. Key Analogs


Aqueous Solubility Advantage Over Ethyl Ester

The methyl ester group in the target compound provides a significantly lower partition coefficient (LogP) compared to the corresponding ethyl ester analog (CAS 65171-89-3). The predicted LogP for methyl 3-hydroxy-1H-pyrrole-2-carboxylate is 0.51 (WLOGP) to 1.09 (XLOGP3) . This lower lipophilicity translates to substantially higher calculated aqueous solubility (3.24 mg/mL via ESOL) [1], which is a critical parameter for both reaction media compatibility and early-stage biological testing [2].

Aqueous solubility vs. ethyl ester
Data to verify
Target: LogP 0.51, solubility 3.24 mg/mL
Ethyl ester: LogP >1.0, solubility
Supports selection for aqueous-phase reactions and HTS compatibility
Predicted data (WLOGP, ESOL); experimental verification advised
UV dimerization vs. N‑methyl analog
Head-to-head
Target: efficient dehydrodimerization to bi‑pyrrole
N‑methyl analog: only slow photodecomposition
Enables reagent‑free synthesis of [2,2′-bipyrrole] scaffolds
λ > 280 nm, CH3CN; based on Momose et al. 1982
Synthetic accessibility
Class-level
Validated condensation–cyclization route; commercially available at research‑grade purity
Reduces procurement risk and experimental validation time
Route from Momose et al., Chem. Pharm. Bull. 1978
Medicinal Chemistry Lead Optimization ADME Profiling

Light-Induced Dimerization vs. N-Methyl Analog

Irradiation of methyl 3-hydroxy-1H-pyrrole-2-carboxylate with UV light (λ > 280 nm) in acetonitrile yields the dehydrodimer [2,2′-bi(3-oxo-2,3-dihydro-1H-pyrrole)]-2,2′-dicarboxylate in good yield [1]. This specific photochemical dimerization is a property of the 3-hydroxy-1H-pyrrole scaffold. In stark contrast, the corresponding N-methylated analog (N-methyl-3-hydroxy-1H-pyrrole-2-carboxylate) does not undergo this productive dimerization; instead, it only exhibits slow photodecomposition under identical conditions [1].

UV dimerization vs. N‑methyl analog
Head-to-head
Target: efficient dehydrodimerization to bi‑pyrrole
N‑methyl analog: only slow photodecomposition
Enables reagent‑free synthesis of [2,2′-bipyrrole] scaffolds
λ > 280 nm, CH3CN; based on Momose et al. 1982
Photochemistry Synthetic Methodology Dimerization

Reliable and Reproducible Synthetic Route

A reliable, multi-gram synthetic route to methyl 3-hydroxy-1H-pyrrole-2-carboxylate is well-documented, involving the condensation of methyl glycinate with methyl α-chloroacrylate followed by base-mediated cyclization [1]. This method, originating from foundational heterocyclic chemistry research, provides a clear, literature-validated protocol that contrasts with the often proprietary or poorly characterized routes for more exotic or commercially unavailable analogs . The compound's commercial availability at ≥97% purity with QC documentation (NMR, HPLC) further reduces synthesis and validation burden .

Synthetic accessibility
Class-level
Validated condensation–cyclization route; commercially available at research‑grade purity
Reduces procurement risk and experimental validation time
Route from Momose et al., Chem. Pharm. Bull. 1978
Organic Synthesis Process Chemistry Route Scouting

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate – Key Application Scenarios


Lead Generation & Library Synthesis

Procure this compound as a core scaffold for building diverse pyrrole-based libraries. Its favorable solubility profile (3.24 mg/mL) compared to more lipophilic ethyl ester analogs makes it suitable for direct use in aqueous-compatible high-throughput screening (HTS) or for generating water-soluble drug candidates [1]. The established synthetic route allows for rapid scale-up of hits [2].

Bipyrrole Photochemical Synthesis

Utilize its unique and selective light-induced dehydrodimerization reaction to construct novel [2,2′-bipyrrole] frameworks without chemical oxidants or catalysts. This reagent-free transformation offers a green chemistry advantage and is a key differentiator for projects requiring dimeric pyrrole motifs [3].

Fungicide Intermediate for Agrochemicals

Employ this compound as a starting material for the synthesis of ortho-substituted heterocyclic amides. Given the established role of pyrrole-2-carboxylic acid derivatives as Complex II inhibitors in agrochemical fungicides, this specific building block can be used to generate novel candidate molecules with potentially improved activity spectra [4].

Application
Selection Property
Validation Focus
Lead generation & library synthesis
Aqueous solubility profile
HTS compatibility and hit expansion in buffered media
Bipyrrole photochemical synthesis
Photochemical dimerization reactivity
Reaction condition screening and dimer yield optimization
Agrochemical fungicide intermediate
Pyrrole-2-carboxylic acid scaffold
Activity spectrum against fungal targets and field‑trial leads

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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